molecular formula C12H8ClFO3S B12071194 4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid

4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid

Cat. No.: B12071194
M. Wt: 286.71 g/mol
InChI Key: WEUZEHRCCSZCHL-UHFFFAOYSA-N
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Description

4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid is a synthetic organic compound with the molecular formula C12H8ClFO3S and a molecular weight of 286.71 g/mol . This compound is characterized by the presence of a thiophene ring substituted with chloro, fluorobenzyl, and carboxylic acid groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.

    Substitution Reactions: The chloro and fluorobenzyl groups are introduced through substitution reactions. For example, the chloro group can be introduced via chlorination of the thiophene ring, while the fluorobenzyl group can be added through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the thiophene ring is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro and fluorobenzyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and the functional groups present. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the chloro and fluorobenzyl groups can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluorobenzyl groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H8ClFO3S

Molecular Weight

286.71 g/mol

IUPAC Name

4-chloro-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H8ClFO3S/c13-9-6-18-11(12(15)16)10(9)17-5-7-1-3-8(14)4-2-7/h1-4,6H,5H2,(H,15,16)

InChI Key

WEUZEHRCCSZCHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(SC=C2Cl)C(=O)O)F

Origin of Product

United States

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